(Butan-2-yloxy)carbohydrazide
Description
(Butan-2-yloxy)carbohydrazide is a carbohydrazide derivative featuring a butan-2-yloxy substituent attached to the carbohydrazide core (CONHNH₂). Carbohydrazide itself is a versatile building block in organic synthesis due to its ability to form diverse derivatives through reactions with aldehydes, ketones, and carboxylic acids under mild conditions . The butan-2-yloxy group introduces steric and electronic modifications, influencing the compound’s reactivity, solubility, and functional applications. Its synthesis typically involves condensation reactions between substituted carbonyl compounds and hydrazine derivatives, as seen in analogous carbohydrazide syntheses .
Properties
CAS No. |
52709-24-7 |
|---|---|
Molecular Formula |
C5H12N2O2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
butan-2-yl N-aminocarbamate |
InChI |
InChI=1S/C5H12N2O2/c1-3-4(2)9-5(8)7-6/h4H,3,6H2,1-2H3,(H,7,8) |
InChI Key |
YALLLIUEAPCDCY-UHFFFAOYSA-N |
SMILES |
CCC(C)OC(=O)NN |
Canonical SMILES |
CCC(C)OC(=O)NN |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Carbohydrazide Derivatives
| Compound | Substituent(s) | Key Functional Groups | Notable Properties |
|---|---|---|---|
| (Butan-2-yloxy)carbohydrazide | Butan-2-yloxy (aliphatic ether) | CONHNH₂, ether | Moderate steric bulk, lipophilic |
| N'-Methyl(benzyloxy)carbohydrazide | Benzyloxy (aromatic ether), methyl | CONHNHCH₃, ether | Aromatic π-system, increased rigidity |
| N'-(1Z)-1-(Furan-2-yl)ethylidenecarbohydrazide | tert-Butoxy, furan | CONHNH, tert-alkoxy, heterocycle | Bulky tert-butyl group, conjugated furan |
| 5-(But-2-ynyloxy)pyrazine-2-carboxylic acid | But-2-ynyloxy, pyrazine-carboxylic acid | Alkyne, heteroaromatic ring | High polarity, hydrogen bonding potential |
Table 2: Application-Specific Performance
- Antiviral Activity : highlights carbohydrazide derivatives’ marginal antiviral activity. The butan-2-yloxy group’s lipophilicity may enhance cell membrane permeability compared to polar pyrazine derivatives .
- Corrosion Inhibition : Quantum chemical studies () suggest that electron-rich aromatic substituents (e.g., benzyloxy) improve adsorption on carbon steel by delocalizing HOMO electron density over the carbohydrazide core .
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